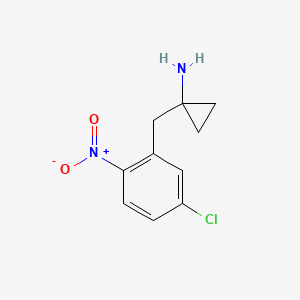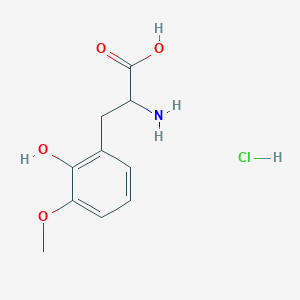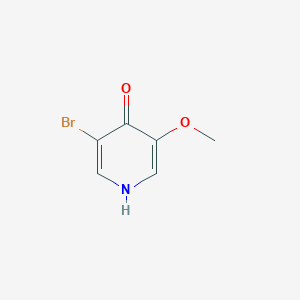![molecular formula C11H13FO B13584786 1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)
1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one is an organic compound characterized by the presence of a fluorine atom, an isopropyl group, and a phenyl ring attached to an ethanone moiety
Métodos De Preparación
The synthesis of 1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(propan-2-yl)benzene and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may include large-scale batch or continuous flow processes, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atom and other substituents on the phenyl ring can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, resulting in a range of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The pathways affected depend on the specific biological context, potentially influencing metabolic, signaling, or regulatory processes.
Comparación Con Compuestos Similares
1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(2’-fluoro[1,1’-biphenyl]-4-yl)ethan-1-one and 2-bromo-1-(2-fluorophenyl)ethan-1-one
Uniqueness: The presence of the fluorine atom and isopropyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C11H13FO |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H13FO/c1-7(2)10-5-4-9(8(3)13)6-11(10)12/h4-7H,1-3H3 |
Clave InChI |
GOPJUVDPTWTTNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)C(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13584713.png)
![rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans](/img/structure/B13584718.png)
![N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B13584724.png)


![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)

![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)


![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)


![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
